An In-depth Technical Guide to 8-Chloro-6-phenylimidazo[1,2-a]pyrazine: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 8-Chloro-6-phenylimidazo[1,2-a]pyrazine: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazo[1,2-a]pyrazine Core - A Scaffold of Therapeutic Significance
The imidazo[1,2-a]pyrazine nucleus represents a class of fused heterocyclic systems that has garnered significant attention in medicinal chemistry. This scaffold is considered a "privileged structure" due to its ability to bind to a variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of this core have been extensively investigated and have shown promise as potent inhibitors of various kinases, antiviral agents, and modulators of other key cellular pathways.[3][4] The inherent structural features of the imidazo[1,2-a]pyrazine system, including its rigid bicyclic nature and the strategic placement of nitrogen atoms, provide an excellent framework for the design of targeted therapeutics.
This technical guide focuses on a specific, yet crucial, derivative: 8-Chloro-6-phenylimidazo[1,2-a]pyrazine (CAS 676361-05-0). The strategic placement of a chloro group at the 8-position and a phenyl group at the 6-position offers unique opportunities for both chemical modification and biological interaction. The chloro substituent can serve as a handle for further functionalization through cross-coupling reactions, while the phenyl group can be tailored to optimize binding affinity and selectivity for specific biological targets.[5] This guide will provide an in-depth overview of the properties, synthesis, and potential applications of this important molecule.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of 8-Chloro-6-phenylimidazo[1,2-a]pyrazine is essential for its application in drug discovery and development. These properties influence its solubility, permeability, and metabolic stability, all of which are critical for its pharmacokinetic and pharmacodynamic profile.
| Property | Value | Source |
| CAS Number | 676361-05-0 | [6] |
| Molecular Formula | C₁₂H₈ClN₃ | Inferred from structure |
| Molecular Weight | 229.67 g/mol | Inferred from formula |
| Appearance | Likely a solid at room temperature | [7] |
| Solubility | Sparingly soluble in water | [8] |
| Storage | Inert atmosphere, 2-8°C | [7] |
Note: Some properties are inferred from structurally similar compounds due to the limited availability of specific experimental data for this exact molecule.
The structural arrangement of 8-Chloro-6-phenylimidazo[1,2-a]pyrazine is depicted below. The fusion of the imidazole and pyrazine rings creates a planar aromatic system. The chlorine atom at position 8 and the phenyl ring at position 6 are key features that dictate its chemical reactivity and biological activity.
Caption: Chemical structure of 8-Chloro-6-phenylimidazo[1,2-a]pyrazine.
Synthesis and Characterization: A Proposed Pathway
A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for 8-Chloro-6-phenylimidazo[1,2-a]pyrazine.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Amino-3-chloro-5-phenylpyrazine (Intermediate 1)
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To a solution of 2-amino-3,5-dichloropyrazine and phenylboronic acid in a suitable solvent (e.g., a mixture of toluene, ethanol, and water) is added a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).
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The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.
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The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature and the organic layer is separated.
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The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford 2-amino-3-chloro-5-phenylpyrazine.
Step 2: Synthesis of 8-Chloro-6-phenylimidazo[1,2-a]pyrazine (Final Product)
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A mixture of 2-amino-3-chloro-5-phenylpyrazine and an α-haloketone (e.g., chloroacetaldehyde, typically as a 50% aqueous solution) in a suitable solvent (e.g., ethanol or isopropanol) is heated at reflux.[10]
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The reaction is monitored by TLC until the starting material is consumed.
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The reaction mixture is cooled, and the solvent is removed under reduced pressure.
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The residue is partitioned between an organic solvent (e.g., dichloromethane) and a saturated aqueous solution of sodium bicarbonate.
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The organic layer is separated, washed with brine, dried, and concentrated.
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The final product, 8-Chloro-6-phenylimidazo[1,2-a]pyrazine, is purified by recrystallization or column chromatography.
Characterization
The synthesized compound should be thoroughly characterized using a suite of spectroscopic and analytical techniques to confirm its identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the structure of the molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, will confirm the arrangement of atoms in the imidazo[1,2-a]pyrazine core and the phenyl substituent. Based on similar structures, characteristic signals in the aromatic region are expected.[5][10]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information.
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Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule. Key absorption bands for C-H, C=C, and C-N stretching vibrations within the aromatic heterocyclic system are expected.
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High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.
Potential Applications in Drug Discovery: A Focus on Kinase Inhibition
The imidazo[1,2-a]pyrazine scaffold is a well-established pharmacophore in the field of kinase inhibition.[4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[11] The structural features of 8-Chloro-6-phenylimidazo[1,2-a]pyrazine make it a promising candidate for the development of selective kinase inhibitors.
The nitrogen atoms in the imidazo[1,2-a]pyrazine core can act as hydrogen bond acceptors, interacting with key amino acid residues in the ATP-binding pocket of kinases. The phenyl group at the 6-position can be further modified to enhance potency and selectivity by occupying hydrophobic pockets within the active site. The chloro group at the 8-position provides a valuable point for diversification, allowing for the introduction of various substituents to fine-tune the pharmacological profile of the molecule.
Numerous studies have demonstrated the efficacy of imidazo[1,2-a]pyrazine derivatives against a range of kinases, including:
-
Aurora Kinases: These are serine/threonine kinases that are essential for cell division. Their overexpression is linked to various cancers.[11]
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy for cancer therapy.[3]
-
Phosphoinositide 3-kinases (PI3Ks): The PI3K pathway is frequently activated in cancer, promoting cell growth, proliferation, and survival.[5]
A patent for "Certain 8-heteroaryl-6-phenyl-imidazo[1,2-a]pyrazines as modulators of kinase activity" further underscores the potential of this structural class in targeting kinases for therapeutic intervention.[12]
The general mechanism of action for such kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signaling pathway.
Caption: Proposed mechanism of action for 8-Chloro-6-phenylimidazo[1,2-a]pyrazine as a kinase inhibitor.
Conclusion and Future Directions
8-Chloro-6-phenylimidazo[1,2-a]pyrazine is a valuable building block in medicinal chemistry, possessing the key structural features of a privileged scaffold. While specific biological data for this exact compound is limited in the public domain, the extensive research on related imidazo[1,2-a]pyrazine derivatives strongly suggests its potential as a kinase inhibitor. The synthetic accessibility and the potential for further chemical modification make it an attractive starting point for the development of novel therapeutics.
Future research should focus on the definitive synthesis and full characterization of this compound, followed by a comprehensive biological evaluation against a panel of kinases to identify its specific targets. Structure-activity relationship (SAR) studies, involving modifications at the 8-chloro and 6-phenyl positions, will be crucial in optimizing its potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will undoubtedly contribute to the advancement of targeted therapies for a range of diseases.
References
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- Al-Ostoot, F. H., Al-Malki, J. F., Al-Ghamdi, S. S., Al-Zahrani, M. H., & El-Senduny, F. F. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4499.
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- Request PDF. (2025, August 9). Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells.
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- Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. (1984). Journal of Medicinal Chemistry, 27(2), 206–212.
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- SIMPLE SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINES. (2002). Chemistry of Heterocyclic Compounds, 38(9), 1142–1142.
- 2-arylimidazo[1,2-B]pyridazine, 2-phenylimidazo[1,2-A]pyridine, and 2-phenylimidazo[1,2-A]pyrazine derivatives - P
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- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(53), 37042–37050.
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